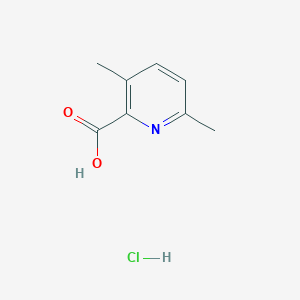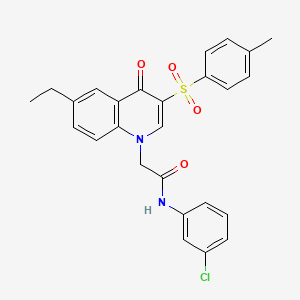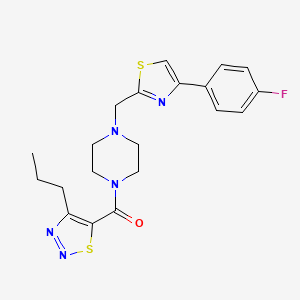
4-Bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxamide is a chemical compound with the CAS Number: 1785759-91-2 . It has a molecular weight of 256.1 and its IUPAC name is this compound . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, which includes this compound, has been covered in various studies . One of the common strategies involves the reaction of acyl and amine groups to prepare an imine, which is then reduced .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrN3O/c10-5-4-7 (9 (11)14)13-6-2-1-3-12-8 (5)6/h4,12H,1-3H2, (H2,11,14) .Chemical Reactions Analysis
1,5-naphthyridine derivatives, including this compound, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Physical and Chemical Properties Analysis
As mentioned earlier, this compound is a solid compound . It has a molecular weight of 256.1 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Units
4-Bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxamide is part of a broader class of compounds with potential applications in the synthesis of biologically active molecules. For instance, fluorinated naphthoic acids, closely related to the chemical structure of interest, are synthesized for their utility in developing various biologically active compounds. Such compounds are synthesized from bromo derivatives through electrophilic fluorination, highlighting the utility of brominated precursors in medicinal chemistry for the development of fluorinated pharmaceuticals (Tagat et al., 2002).
Antibacterial and Antimalarial Applications
Research on naphthyridine derivatives, including those related to this compound, demonstrates their potential in addressing bacterial and parasitic infections. For example, a series of 2-amino-[1,8]-naphthyridine-3-carboxamides exhibited potent inhibition of bacterial DNA ligases with promising in vitro and in vivo anti-staphylococcal activity (Surivet et al., 2012). Furthermore, N4-substituted 7-bromo-1,5-naphthyridin-4-amines have been prepared with significant antimalarial activity, underscoring the potential of bromo-naphthyridine derivatives in developing antimalarial drugs (Barlin & Tan, 1985).
Pharmacological Research
The naphthyridine scaffold is also investigated for its pharmacological potential. For instance, axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been studied as orally active tachykinin NK(1) receptor antagonists. Such compounds have shown promise in affecting bladder functions, indicating their potential in treating bladder function disorders (Natsugari et al., 1999). Additionally, 1,6-naphthyridine-7-carboxamide derivatives have been repurposed from HIV-1 integrase inhibitors to novel cytotoxic agents for cancer therapeutics, showcasing the versatility of naphthyridine derivatives in drug development (Zeng et al., 2012).
Eigenschaften
IUPAC Name |
4-bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O/c10-5-4-7(9(11)14)13-6-2-1-3-12-8(5)6/h4,12H,1-3H2,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVYOYHDRLLDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=N2)C(=O)N)Br)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide](/img/structure/B2874112.png)


![(2E)-N-butyl-2-cyano-2-({[(4-methylphenyl)sulfonyl]oxy}imino)ethanamide](/img/structure/B2874117.png)


![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2874121.png)
![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2874122.png)
![2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid](/img/no-structure.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2874129.png)
![N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B2874130.png)
![7-Methoxy-2,5-bis(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2874133.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2874134.png)
